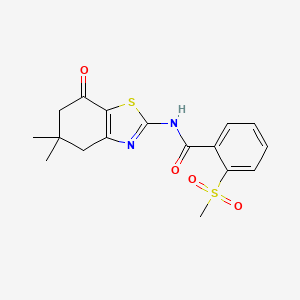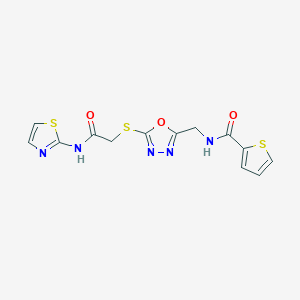
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)propanamide (2C-F-DMPPA) is a novel cyano-containing compound that has recently been studied for its potential applications in a variety of scientific and medical research fields. Its synthesis is relatively straightforward and the compound has several advantages in terms of its biochemical and physiological effects.
Scientific Research Applications
Photolysis in Aqueous Systems
- Photodegradation Study: The aryloxyphenoxy propionic herbicide cyhalofop-butyl, a related compound, undergoes rapid degradation under UV irradiation in water. This highlights its photostability and the potential for environmental degradation processes (Pinna & Pusino, 2011).
Antibacterial Activities
- Antibacterial Applications: Derivatives of the compound have shown potential in antibacterial activities. This suggests a possible application in developing new antibacterial agents (El‐Ziaty & Shiba, 2007).
Photophysical Studies
- Fluorescence Properties: Studies on related diarylethenes have explored their absorption and fluorescence properties, indicating potential uses in materials science, especially in developing photophysical materials (Singh & Kanvah, 2001).
Pharma Market Insights
- Serotonin Receptor Antagonists: Related compounds are known as serotonin 5HT2A receptor antagonists, used in treating various psychological disorders, suggesting potential pharmaceutical applications (Habernickel, 2002).
Androgen Receptor Modulation
- Hormonal Male Contraception: Derivatives like (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide have been studied for their potential in hormonal male contraception (Jones et al., 2009).
Fungicide Development
- Isomer Studies: Investigation of isomers such as flumorph, a related compound, shows potential in fungicide development (Chai & Liu, 2011).
Herbicidal Activity
- Herbicide Synthesis: N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, a similar compound, has been synthesized and found effective as a herbicide, suggesting potential agricultural uses (Liu et al., 2008).
Quantum Chemical Studies
- Anti-Prostatic Carcinoma Drug: Quantum chemical studies of bicalutamide, a similar compound, show potential in treating prostate cancer, indicating pharmaceutical applications (Otuokere & Amaku, 2015).
Anti-Cancer Activity
- Anti-Breast Cancer Agents: Novel quinoline derivatives related to the compound have shown significant activity against breast cancer cells, suggesting potential in cancer treatment (Ghorab & Alsaid, 2015).
Mechanofluorochromic Properties
- Optical Properties: The study of 3-aryl-2-cyano acrylamide derivatives, including similar compounds, reveals unique optical properties useful in material sciences (Song et al., 2015).
Anticancer Agents Synthesis
- Synthesis of Anticancer Compounds: The synthesis of 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones, similar in structure, indicates potential in developing anticancer agents (Yamali et al., 2017).
Electrochemical Oxidation Studies
- Photoluminescent Material Development: Electrochemical oxidation studies of 2-amino-3-cyano-4-phenylthiophene, a related compound, propose a new class of photoluminescent materials (Ekinci et al., 2000).
Blue Phosphorescence Studies
- Cyclometalated Iridium Complexes: Research on cyclometalated iridium complexes with cyano and isocyanide ligands, related to the compound, exhibit strong blue photoluminescence, suggesting applications in lighting and display technologies (Dedeian et al., 2007).
properties
IUPAC Name |
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-23-16-8-3-12(17(10-16)24-2)9-13(11-20)18(22)21-15-6-4-14(19)5-7-15/h3-8,10,13H,9H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVSNCSQEIGBRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(C#N)C(=O)NC2=CC=C(C=C2)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2380391.png)





![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cinnamamide](/img/structure/B2380400.png)

![N-(4-chlorophenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2380403.png)
![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2380405.png)
![8-((4-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2380406.png)

![ethyl [5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2380411.png)